

# (2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: (2-Amino-4-methoxyphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the chemical compound **(2-Amino-4-methoxyphenyl)methanol**. Given the limited publicly available experimental data for this specific molecule, this guide combines known values with data from structurally similar compounds and outlines standard protocols for its thorough characterization. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and formulation.

## Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and route of administration. Herein, we present the known aqueous solubility of **(2-Amino-4-methoxyphenyl)methanol** and an inferred profile in common organic solvents based on the properties of its structural analogs.

## Quantitative Solubility Data

The aqueous solubility of **(2-Amino-4-methoxyphenyl)methanol** has been reported at a specific temperature. This value serves as a baseline for understanding its behavior in aqueous media.

Table 1: Quantitative Aqueous Solubility of **(2-Amino-4-methoxyphenyl)methanol**

Solvent	Temperature (°C)	Solubility (g/L)	Citation
Water	25	40	[1]

## Inferred Solubility in Organic Solvents

While specific quantitative solubility data for **(2-Amino-4-methoxyphenyl)methanol** in organic solvents is not readily available in the literature, an estimation of its solubility characteristics can be derived from structurally related compounds. The presence of a polar amino group and a hydroxyl group, combined with a methoxy-substituted aromatic ring, suggests its likely solubility in a range of polar organic solvents.

Table 2: Qualitative Solubility of Structural Analogs of **(2-Amino-4-methoxyphenyl)methanol**

Structural Analog	Solvent	Solubility
2-(4-Methoxyphenyl)ethanol	Dimethyl Sulfoxide (DMSO)	Soluble[2]
Methanol	Soluble[2]	
4-Methoxybenzyl alcohol	Water	Soluble
Chloroform	Soluble	
Ethyl Acetate	Soluble	
Alcohol	Freely Soluble	
Diethyl Ether	Freely Soluble	

Based on this information, it is reasonable to infer that **(2-Amino-4-methoxyphenyl)methanol** will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and acetone. Experimental verification is essential to confirm these inferred properties.

## Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products, which may impact its efficacy and safety. In the absence of specific stability studies for **(2-Amino-4-methoxyphenyl)methanol**, this section outlines potential degradation pathways based on the reactivity of its functional groups and data from related molecules.

Table 3: Potential Degradation Pathways of **(2-Amino-4-methoxyphenyl)methanol**

Stress Condition	Functional Group(s) Involved	Potential Degradation Pathway	Potential Degradation Products
Oxidative	Amino, Benzyl Alcohol	Oxidation of the amino group; Oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid.	2-Nitro-4-methoxyphenyl derivatives, (2-Amino-4-methoxyphenyl)formaldehyde, 2-Amino-4-methoxybenzoic acid
Hydrolytic (Acidic/Basic)	Methoxy Ether, Benzyl Alcohol	Ether cleavage under strong acidic conditions; Esterification/hydrolysis if reactive species are present.	2-Amino-4-hydroxyphenyl derivatives
Photolytic	Aromatic Ring, Benzyl Alcohol	Photodegradation of the aromatic system; Photo-oxidation of the alcohol.	Ring-opened products, corresponding aldehyde or ketone
Thermal	Entire Molecule	Decomposition at elevated temperatures.	Smaller aromatic and aliphatic fragments

## Experimental Protocols

To enable researchers to determine the precise solubility and stability characteristics of **(2-Amino-4-methoxyphenyl)methanol**, the following sections detail standard experimental methodologies based on internationally recognized guidelines.

## Solubility Determination Protocol (Adapted from OECD 105)

The flask method is a common and reliable technique for determining the solubility of a substance in a given solvent.

Methodology:

- **Preparation:** Add an excess amount of **(2-Amino-4-methoxyphenyl)methanol** to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a glass-stoppered flask.
- **Equilibration:** Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.
- **Quantification:** Accurately withdraw a sample of the clear, saturated solution.
- **Analysis:** Determine the concentration of **(2-Amino-4-methoxyphenyl)methanol** in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Express the solubility in grams per liter (g/L) or other appropriate units.

## Stability Testing Protocol (Adapted from ICH Q1A(R2))

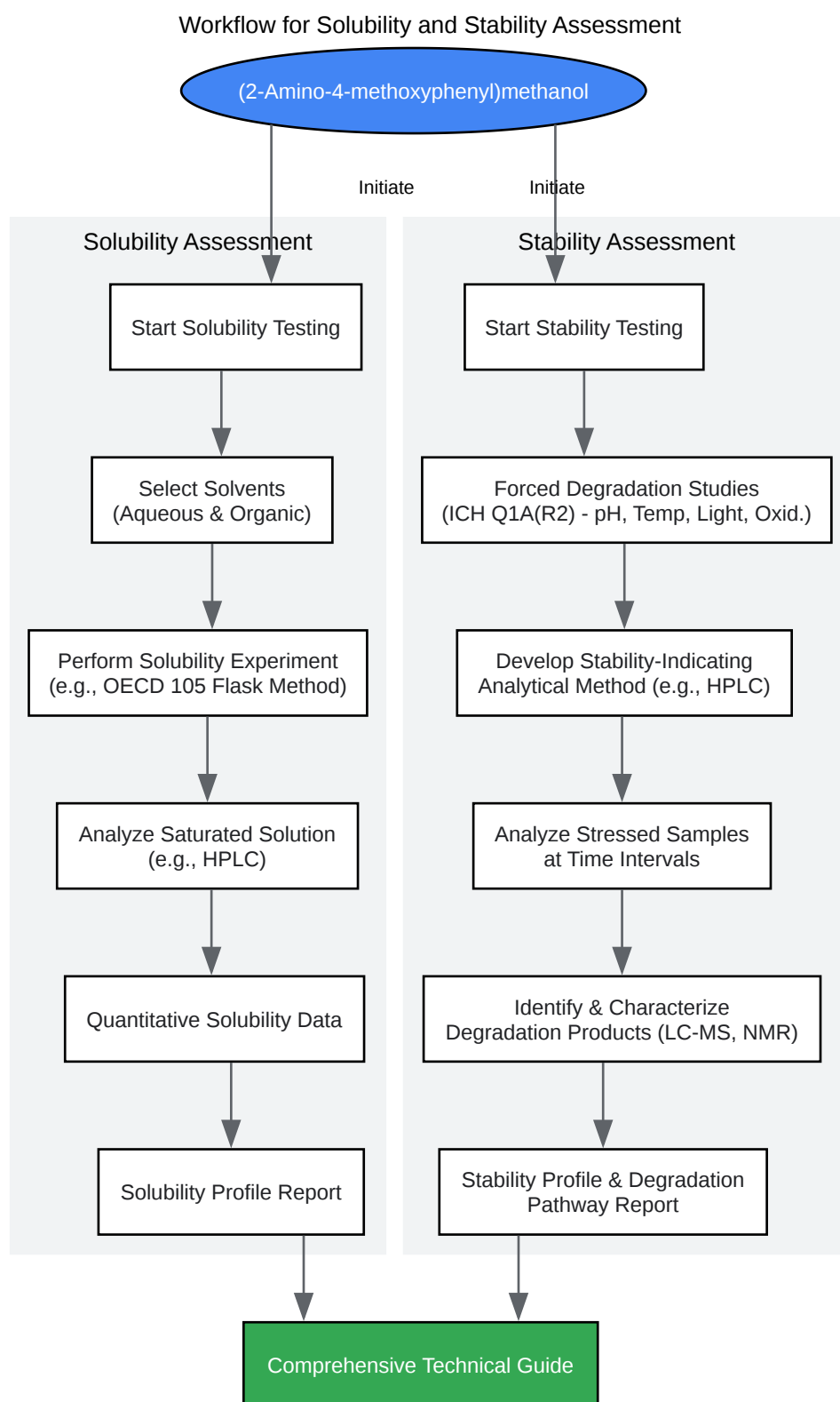
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

- Stress Conditions: Expose solutions of **(2-Amino-4-methoxyphenyl)methanol** to a variety of stress conditions:
  - Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
  - Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).
  - Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
- Identification: If significant degradation is observed, characterize the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Visualized Workflow for Solubility and Stability Assessment

The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive evaluation of the solubility and stability of a chemical compound such as **(2-Amino-4-methoxyphenyl)methanol**.



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Caption: Workflow for assessing the solubility and stability of a chemical compound.

This comprehensive approach, combining known data, inferred properties from analogs, and standardized experimental protocols, provides a solid foundation for the scientific evaluation of **(2-Amino-4-methoxyphenyl)methanol** in a research and drug development context.

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## References

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